molecular formula C15H16N2O B184778 4-amino-N-(2-phenylethyl)benzamide CAS No. 61251-99-8

4-amino-N-(2-phenylethyl)benzamide

Cat. No. B184778
CAS RN: 61251-99-8
M. Wt: 240.3 g/mol
InChI Key: MIHLCBDTDZSJDS-UHFFFAOYSA-N
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Description

4-amino-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H16N2O . It has a molecular weight of 240.300 Da and is also known as Benzamide, N-(4-aminophenyl)- .


Synthesis Analysis

The synthesis of 4-amino-N-(2-phenylethyl)benzamide can be achieved through the reaction of phenethylamine and benzoyl chloride . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(2-phenylethyl)benzamide can be analyzed using various spectroscopic methods such as infrared spectra, NMR, and mass spectrometry . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-amino-N-(2-phenylethyl)benzamide is a white solid, odorless, insoluble in water and soluble in organic solvents such as ethanol and dichloromethane . The elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47%, in accordance with the theoretical values of C 77.89%, H 7.24%, and N 7.36% .

Scientific Research Applications

Anticonvulsant Properties

Research has demonstrated that 4-amino-N-(2-phenylethyl)benzamide exhibits significant anticonvulsant activity. Studies have shown that alterations to the amino group or the phenylethyl group can impact its anticonvulsant potency. Notably, some analogues of this compound, like 4-amino-N-(2-6-dimethylphenyl)benzamide, have shown higher efficacy and protective index in anticonvulsant models compared to standard drugs like phenytoin (Clark et al., 1987); (Lambert et al., 1995); (Diouf et al., 1997); (Clark Cr, 1988).

Applications in Medicinal Chemistry

Compounds related to 4-amino-N-(2-phenylethyl)benzamide are of interest in medicinal chemistry due to their potential biological applications. They have shown inhibitory potential against certain enzymes, making them significant for further applications in drug chemistry (Saeed et al., 2015).

Antioxidant Activity

Amino-substituted benzamide derivatives, including those related to 4-amino-N-(2-phenylethyl)benzamide, have been studied for their antioxidant properties. Electrochemical studies suggest these compounds can act as powerful antioxidants by scavenging free radicals (Jovanović et al., 2020).

Polymer Chemistry

In the field of polymer chemistry, derivatives of 4-amino-N-(2-phenylethyl)benzamide have been used in the synthesis of well-defined aromatic polyamides. These polymers have potential applications in various industries due to their controlled molecular weight and low polydispersity (Yokozawa et al., 2002).

Antitumor Properties

Some derivatives of 4-amino-N-(2-phenylethyl)benzamide have been explored for their antitumor properties. Studies have shown differential therapeutic efficacy in various tumor models, indicating the potential of these compounds in cancer treatment (Berger et al., 1985).

Future Directions

Benzamides, including 4-amino-N-(2-phenylethyl)benzamide, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds and their potential applications in various fields .

properties

IUPAC Name

4-amino-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHLCBDTDZSJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357222
Record name 4-amino-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-phenylethyl)benzamide

CAS RN

61251-99-8
Record name 4-amino-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(2-phenylethyl)benzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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